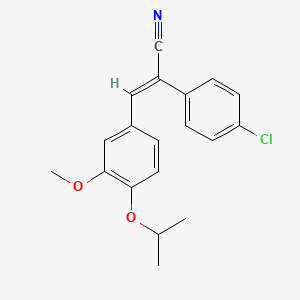![molecular formula C19H14N4O B5752373 [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile, also known as CRISPR-Cas9, is a revolutionary tool in the field of genetic engineering. It is a system that allows for precise editing of DNA sequences, opening up a world of possibilities for research and applications in medicine and agriculture. In
科学的研究の応用
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile has a wide range of applications in scientific research. It can be used to study the function of genes by knocking them out or introducing specific mutations. It can also be used to create animal models of human diseases for drug development and testing. In addition, [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile can be used to engineer crops with desirable traits, such as increased yield and resistance to pests and diseases.
作用機序
The mechanism of action of [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile involves the formation of a complex between the guide RNA and the Cas9 protein, which then binds to the target DNA sequence. The Cas9 protein then cuts the DNA, creating a double-stranded break. The cell's natural repair mechanisms then come into play, either repairing the break by rejoining the DNA strands or introducing a mutation at the cut site.
Biochemical and Physiological Effects:
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile has been shown to have high efficiency and specificity in editing DNA sequences. However, off-target effects can occur, where unintended mutations are introduced at sites other than the targeted location. In addition, the immune system can mount a response to the Cas9 protein, leading to unwanted side effects.
実験室実験の利点と制限
One of the main advantages of [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is its ease of use and versatility. It can be used in a wide range of cell types and organisms, and can be designed to target almost any DNA sequence. However, the delivery of the guide RNA and Cas9 protein can be challenging, and off-target effects can be a limitation.
将来の方向性
There are many exciting future directions for [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile. One area of research is the development of new delivery methods, such as nanoparticles and exosomes, to improve efficiency and reduce off-target effects. Another area is the development of base editors, which can introduce specific point mutations without creating double-stranded breaks. In addition, [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is being used in clinical trials for gene therapy, with the potential to cure genetic diseases. Overall, [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is a powerful tool that is transforming the field of genetic engineering and has the potential to revolutionize medicine and agriculture.
合成法
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is a complex system that involves a guide RNA and a Cas9 protein. The guide RNA is designed to target a specific DNA sequence, while the Cas9 protein acts as a molecular scissors, cutting the DNA at the targeted location. The guide RNA and Cas9 protein are delivered into cells using various methods, such as electroporation, lipofection, or viral vectors.
特性
IUPAC Name |
2-[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-1H-pyridin-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-24-15-6-4-13(5-7-15)18-8-16(12-2-3-12)17(11-22)19(23-18)14(9-20)10-21/h4-8,12,23H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIGXXQWALVKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)


![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)




![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)
